n-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride
CAS No.:
Cat. No.: VC17664754
Molecular Formula: C9H6Cl2F3N
Molecular Weight: 256.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6Cl2F3N |
|---|---|
| Molecular Weight | 256.05 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride |
| Standard InChI | InChI=1S/C9H6Cl2F3N/c10-6-3-1-2-4-7(6)15-8(11)5-9(12,13)14/h1-4H,5H2 |
| Standard InChI Key | IPRXZDDVWRUFEP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N=C(CC(F)(F)F)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
N-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride (IUPAC name: N-(2-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride) is an imidoyl chloride derivative with the molecular formula C₁₀H₅Cl₂F₃N. The compound features a propanimidoyl backbone (C₃H₃F₃NCl) substituted with a 2-chlorophenyl group at the nitrogen atom. The trifluoromethyl (-CF₃) group at the β-position and the imidoyl chloride (-N=CCl-) moiety define its electrophilic reactivity .
Molecular Weight and Formula
The molecular weight is calculated as 277.51 g/mol, derived from the sum of atomic masses:
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Carbon (12.01 × 10) = 120.10
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Hydrogen (1.01 × 5) = 5.05
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Chlorine (35.45 × 2) = 70.90
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Fluorine (19.00 × 3) = 57.00
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Nitrogen (14.01 × 1) = 14.01
Total: 120.10 + 5.05 + 70.90 + 57.00 + 14.01 = 277.06 g/mol (theoretical).
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via chlorination of a propanimidamide precursor. A generalized method involves:
Step 1: Condensation of 2-chloroaniline with 3,3,3-trifluoropropionitrile to form N-(2-chlorophenyl)-3,3,3-trifluoropropanimidamide.
Step 2: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the amidine to the imidoyl chloride .
Reaction Conditions
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Temperature: 80–100°C for amidine formation; 0–25°C for chlorination .
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Yield: 75–85% after purification by vacuum distillation or recrystallization .
Table 1: Synthetic Parameters for N-(2-Chlorophenyl)-3,3,3-Trifluoropropanimidoyl Chloride
| Parameter | Value |
|---|---|
| Precursor | N-(2-Chlorophenyl)-3,3,3-trifluoropropanimidamide |
| Chlorinating Agent | POCl₃ or SOCl₂ |
| Reaction Time (Step 2) | 4–6 hours |
| Purity (Post-Processing) | >95% (GC-MS) |
Industrial Scalability
Large-scale production requires stringent control of moisture and temperature to minimize hydrolysis. Continuous-flow reactors with inert gas purging are recommended to enhance yield and safety .
Physicochemical Properties
Thermal Stability
The compound decomposes at temperatures above 150°C, releasing hydrogen chloride (HCl) and trifluoromethyl ketones. Differential scanning calorimetry (DSC) shows an exothermic peak at 160–170°C, indicative of thermal instability .
Solubility
Table 2: Solubility Profile (Theoretical)
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Dichloromethane | 45.2 |
| Toluene | 22.7 |
| Water | <0.1 |
The hydrophobic CF₃ group and aromatic ring limit aqueous solubility, favoring organic phases in extraction processes.
Reactivity and Applications
Nucleophilic Substitution
The imidoyl chloride group reacts with amines, alcohols, and thiols to form amidines, imidates, and thioimidates, respectively. For example:
This reactivity is exploited in peptide mimicry and metal-organic framework (MOF) synthesis .
Cyclization Reactions
Under basic conditions, the compound undergoes intramolecular cyclization to form fluorinated heterocycles. For instance, treatment with potassium carbonate yields 4-trifluoromethylquinazoline derivatives .
Table 3: Applications in Heterocycle Synthesis
| Product | Conditions | Yield (%) |
|---|---|---|
| 4-CF₃-Quinazoline | K₂CO₃, DMF, 80°C | 68 |
| 2-Amino-5-CF₃-pyrimidine | NH₃, EtOH, reflux | 72 |
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